Product packaging for Purine(Cat. No.:CAS No. 149297-77-8)

Purine

Cat. No.: B115674
CAS No.: 149297-77-8
M. Wt: 120.11 g/mol
InChI Key: KDCGOANMDULRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purine is a fundamental heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused with an imidazole ring . It serves as the core structural framework for a wide class of molecules that are among the most abundant nitrogen-containing heterocycles in nature . As a vital nucleotide base, it is an essential building block in proteomics research and is incorporated into crucial biomolecules such as ATP, GTP, cyclic AMP (cAMP), NADH, and coenzyme A . In biochemical research, purines are recognized not only as components of nucleic acids but also as extracellular signaling molecules that activate specific purinergic receptors, regulating processes like immune response, metabolism, and insulin secretion . This compound is also a critical starting point in medicinal chemistry for the synthesis of novel derivatives. Recent research explores the design of new this compound-based compounds as potential therapeutic agents, for instance, in targeting triple-negative breast cancer (TNBC) by inducing apoptosis and inhibiting tumor growth and metastasis . Furthermore, this compound antagonists, which are structural analogs of natural purines, are a significant area of study in oncology and immunology for their ability to inhibit DNA synthesis and cell proliferation . This product is classified as For Research Use Only (RUO). RUO products are specifically tailored for laboratory research applications and are not intended for use in diagnostic procedures or the treatment of humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B115674 Purine CAS No. 149297-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCGOANMDULRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074470
Record name Purine
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

500.0 mg/mL
Record name Purine
Source Human Metabolome Database (HMDB)
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CAS No.

120-73-0
Record name Purine
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Record name Purine
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Record name Purine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 °C
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Biochemical Pathway and Substrate Utilization

The de novo this compound biosynthesis pathway constructs the this compound ring system on a ribose-5-phosphate scaffold, requiring glycine, glutamine, aspartate, carbon dioxide, and formyl tetrahydrofolate derivatives as substrates. The process occurs predominantly in the liver and involves 11 enzymatic steps to produce inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Key steps include:

  • PRPP Synthesis : Ribose-5-phosphate reacts with ATP to form 5-phosphoribosyl-1-pyrophosphate (PRPP), catalyzed by PRPP synthetase.

  • Committed Step : Glutamine-PRPP amidotransferase transfers an amino group from glutamine to PRPP, forming 5-phosphoribosylamine.

  • Ring Assembly : Sequential addition of glycine, formyl groups, and nitrogen atoms constructs the this compound ring, culminating in IMP synthesis.

Table 1: Substrate Contributions to the this compound Ring

Atom PositionSource
N1Aspartate
C2, C810-formyltetrahydrofolate
N3, N9Glutamine
C4, C5, N7Glycine
C6CO₂

Regulatory Mechanisms and Energy Cost

The pathway consumes six ATP molecules per this compound nucleotide synthesized. Flux control is exerted by AMP and GMP through feedback inhibition of glutamine-PRPP amidotransferase, ensuring homeostasis. Impairments in this pathway, such as deficiencies in adenylosuccinate lyase, lead to severe metabolic disorders.

Salvage Pathways for this compound Recycling

Enzymatic Reconversion of this compound Bases

Salvage pathways recycle free this compound bases (adenine, guanine, hypoxanthine) into nucleotides using phosphoribosyltransferases. Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) catalyze the addition of ribose-5-phosphate from PRPP to bases, forming AMP, GMP, and IMP. These pathways are critical in tissues with limited de novo synthesis capacity, such as erythrocytes and brain cells.

Table 2: Salvage Pathway Enzymes and Substrates

EnzymeSubstrateProductTissue Specificity
HGPRTHypoxanthineIMPUbiquitous
APRTAdenineAMPLiver, Kidney

Clinical and Evolutionary Significance

Salvage pathways reduce metabolic energy expenditure by 83% compared to de novo synthesis. Genetic deficiencies in HGPRT cause Lesch-Nyhan syndrome, characterized by hyperuricemia and neurological dysfunction. Evolutionary studies suggest salvage enzymes predate de novo pathways, highlighting their primordial role in nucleotide metabolism.

Chemical Synthesis of Purines

Prebiotic and Abiotic Synthesis Routes

Prebiotic models demonstrate this compound formation under simulated early-Earth conditions. Heating aminoimidazole with formamidine in formamide yields anhydropurines, such as adenine and hypoxanthine derivatives. These reactions, occurring at 85–100°C without enzymes, suggest purines could form spontaneously in hydrothermal environments.

Modern Organic Synthesis Techniques

Laboratory-scale this compound synthesis employs Traube’s method, cyclizing 4,5-diaminopyrimidines with formic acid or triethyl orthoformate. For example, adenine is synthesized via cyclocondensation of 4,6-diamino-5-nitrosopyrimidine under acidic conditions. Yields exceed 70% in optimized protocols, though scalability remains challenging due to intermediate instability.

Isotopic Labeling via Engineered Enzymatic Synthesis

In Vitro Multi-Enzyme Systems

A 28-enzyme system reconstitutes de novo this compound biosynthesis in vitro, enabling site-specific isotopic labeling. Glucose, glutamine, and serine precursors are converted to ATP and GTP with 66% yield, incorporating ¹³C or ¹⁵N isotopes at designated positions. This method facilitates NMR and mass spectrometry studies of nucleic acid dynamics.

Table 3: Isotope Labeling Patterns Achievable via Engineered Synthesis

Labeled PrecursorIncorporated Atoms
[¹³C]-GlucoseC4, C5
[¹⁵N]-GlutamineN3, N9
[¹³C]-SerineC8

Cofactor Regeneration Systems

NAD(P)H and ATP regeneration is critical for sustained synthesis. Polyphosphate kinases regenerate ATP from adenosine diphosphate (ADP), while glucose dehydrogenase recycles NAD⁺ to NADH, maintaining redox balance.

Extraction and Quantification from Natural Sources

Food-Derived this compound Isolation

The USDA’s 2025 database catalogs this compound content in 462 foods, with highest levels in organ meats (liver: 286 mg/100g) and seafood (anchovies: 411 mg/100g). Acid hydrolysis followed by hydrophilic interaction liquid chromatography (HILIC-HRMS/MS) isolates adenine, guanine, hypoxanthine, and xanthine from biological matrices.

Table 4: this compound Content in Selected Food Groups

Food GroupAverage this compound (mg/100g)
Organ Meats210–411
Fish/Shellfish130–345
Legumes50–75
Vegetables10–50

Challenges in Industrial-Scale Extraction

Economic viability limits this compound extraction from natural sources due to low yields (<5%) and high energy costs. Enzymatic digestion of RNA-rich yeast or bacterial biomass offers higher efficiency, with RNA hydrolysis yielding 12–18% this compound bases.

Industrial Production and Applications

Fermentation-Based Synthesis

Genetically modified Escherichia coli strains overproduce purines via deregulated de novo pathways. Fed-batch fermentations achieve IMP titers of 25 g/L by optimizing dissolved oxygen and ammonium concentration. Downstream processing employs ion-exchange chromatography to isolate nucleotides at >95% purity.

Pharmaceutical and Biotechnology Uses

This compound analogs (e.g., 6-mercaptothis compound) are synthesized via halogenation or thiol substitution of the parent compound. These derivatives serve as antimetabolites in cancer therapy, inhibiting DNA replication in leukemia cells .

Chemical Reactions Analysis

Chlorination of Purines

Purines can undergo chlorination, a reaction with hypochlorous acid (HOCl), which is released by activated leukocytes during the immune response . Chlorination of nucleobases can induce genetic changes, potentially leading to carcinogenesis .

Reaction Sites and Products:

Oxidation of Purines

Purines are susceptible to oxidation, which can lead to various modified bases . One-electron oxidation reactions of nucleobases in cellular DNA can result in damage through the transient generation of this compound and pyrimidine radical cations .

Oxidation Products:

  • Hydroxyl radicals (- OH) can cause the formation of modified this compound and pyrimidine bases, including 8-oxo-7,8-dihydroguanine (8-oxoG), 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyG), 8-oxo-7,8-dihydroadenine (8-oxoA), and 4,6-diamino-5-formamidopyrimidine (FapyA) .

  • The yield of these modifications can vary significantly, ranging from 1 to 80 lesions per 109 bases per Gray (Gy), often forming clustered or tandem base damage .

Reaction Mechanisms:

  • The oxidation of guanine, for example, can be initiated by one-electron oxidants. The guanine radical cation (dGuo- +) produced by one-electron oxidation of 2'-deoxyguanosine (dGuo) with SO4- − radical is a Brønsted acid with a pKa of 3.9 . It rapidly deprotonates to form the neutral guanine radical, G(-H)- .

  • The standard reduction potentials for nucleobases increase in the order of guanine < adenosine < thymidine ~ cytidine .

Scientific Research Applications

Pharmacological Applications

Purines and their analogues have been extensively studied for their therapeutic potential:

  • Chemotherapeutics : Purine analogues serve as effective agents in treating various cancers. For instance, fludarabine is utilized in chronic lymphocytic leukemia (CLL) due to its ability to inhibit DNA synthesis by mimicking purines . Additionally, this compound derivatives have shown promise as antiviral and antibiotic agents .
  • Cardiovascular Regulation : Certain purines modulate myocardial oxygen consumption and cardiac blood flow, highlighting their role in cardiovascular health . Agonists and antagonists of adenosine receptors (A1/A2A) derived from purines are being explored for their pharmacodynamic properties in treating heart diseases.
  • Enzyme Inhibition : Purines act as substrates or inhibitors of enzymes involved in this compound metabolism, such as adenosine deaminase (ADA) and guanase. This property is exploited in drug design to enhance therapeutic efficacy against various diseases .

Metabolic Research

Purines are integral to cellular metabolism, influencing growth and proliferation:

  • Cell Migration Studies : Recent research indicates that this compound depletion can stimulate cell migration despite reduced cell proliferation rates. This phenomenon is linked to metabolic reprogramming that enhances serine synthesis pathways, suggesting potential implications for cancer metastasis .
  • Metabolic Pathway Investigations : The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a key regulator influenced by this compound nucleotide levels. Studies show that inhibiting this compound synthesis impacts mTORC1 activity, revealing insights into how cells adapt to nutrient stress .

Disease Treatment

Purines have been implicated in various diseases, offering avenues for therapeutic intervention:

  • Neurological Disorders : Uric acid and its derivatives are being researched for their potential benefits in treating multiple sclerosis (MS) and Parkinson's disease (PD). These studies focus on the neuroprotective effects of uric acid against oxidative stress .
  • Gout and Hyperuricemia : High dietary intake of purines can lead to elevated serum uric acid levels, resulting in conditions like gout. Understanding this compound metabolism is crucial for developing dietary guidelines to prevent these conditions .

Case Study 1: Fludarabine in CLL Treatment

Fludarabine has been successfully used in clinical settings for treating CLL. Its mechanism involves the inhibition of DNA synthesis by competing with natural purines, demonstrating the efficacy of this compound analogues in cancer therapy.

Case Study 2: this compound Depletion and Cell Migration

In vitro studies have shown that cells subjected to this compound depletion exhibit increased migration capabilities. This was evidenced by elevated levels of serine synthesis intermediates following treatment with nucleotide synthesis inhibitors like methotrexate (MTX) .

Mechanism of Action

Purine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Pyridine Derivatives

Pyridine (C₅H₅N), a six-membered ring with one nitrogen atom, lacks this compound’s bicyclic structure. While purines dominate nucleic acids and signaling, pyridine derivatives exhibit antimicrobial and antiviral properties. For example, pyridine-based compounds inhibit viral proteases, whereas this compound analogs like 6-mercaptothis compound (6-MP) target DNA synthesis in cancer therapy .

Pyranones and Flavonoids

Pyranones, oxygen-containing heterocycles, and flavonoids (e.g., quercetin) are structurally distinct from purines. However, metabolomic studies reveal co-occurrence in pathways like starch/sucrose metabolism, suggesting overlapping roles in energy regulation .

Pharmacological Comparison: this compound vs. Non-Purine Drugs

This compound Analogues in Crohn’s Disease

This compound analogs (azathioprine, 6-MP) are compared with 5-aminosalicylates (5-ASA) for maintaining remission in Crohn’s disease:

Drug Class Clinical Relapse Rate (12–36 mo) Mechanism
This compound Analogues 51% (109/215) Inhibit DNA synthesis via thiothis compound metabolites
5-ASA Compounds 59% (101/170) Anti-inflammatory via COX/LOX inhibition

While this compound analogs show moderate efficacy over placebo (RR 0.79), they are statistically comparable to 5-ASA (RR 1.05), highlighting context-dependent therapeutic preferences .

Inhibitors of Topoisomerase II and Hsp90

This compound derivatives (PU3, 3t) and non-purine compounds (AUY922, comp.14) exhibit distinct binding interactions:

  • This compound Derivatives : Form hydrogen bonds with ATPase domains of Topo II and Hsp90, leveraging their bicyclic structure for aromatic stacking .
  • Non-Purine Compounds: Rely on hydrophobic interactions and sulfonate groups for binding, achieving comparable inhibition but differing in resistance profiles .

Metabolic and Biomarker Roles

This compound vs. Pyrimidine Metabolites in Aging Muscle

Postmortem metabolomics in Japanese Black cattle reveal diverging trends:

  • This compound Metabolites: Hypoxanthine and inosine increase with aging, reflecting ATP degradation.
  • Pyrimidine Metabolites: Uracil and thymine remain stable, suggesting slower turnover .

Purines as Biomarkers in Depression

Depressed patients show elevated this compound intermediates (e.g., 3′-AMP, xanthine) and reduced uric acid, indicating dysregulated this compound metabolism. In contrast, pyrimidine levels (e.g., β-alanine) remain unchanged, underscoring this compound-specific metabolic shifts in neuropsychiatric disorders .

Research Findings and Implications

  • Cancer Mutagenesis : this compound stretches in DNA resist mutations due to stabilizing aromatic stacking, whereas pyrimidine-rich regions are more mutation-prone .
  • QSAR Studies: this compound-carbonitriles with phenylamino groups at position 6 exhibit 30% higher cruzain inhibition than analogs with substitutions at position 9, emphasizing substituent positioning in drug design .
  • Probiotic Modulation: Lactobacillus strains degrade purines (e.g., inosine, guanosine) to reduce serum uric acid, offering dietary strategies for hyperuricemia .

Tables and Figures Referenced :

  • Table 1: Structural comparison of this compound and pyrimidine .
  • Table 2: Pharmacological comparison in Crohn’s disease .
  • Supplementary Table S4: Metabolite categories in aging muscle .
  • Figure 7: KEGG pathways in this compound metabolism .

Biological Activity

Purines are a class of nitrogenous compounds that play crucial roles in various biological processes, including energy metabolism, cellular signaling, and the synthesis of nucleic acids. This article explores the biological activity of purines, focusing on their mechanisms of action, therapeutic applications, and recent research findings.

Overview of Purine Structure and Function

Purines are characterized by a fused double-ring structure composed of a pyrimidine ring and an imidazole ring. The most common purines in biological systems are adenine and guanine, which are integral components of nucleotides such as ATP (adenosine triphosphate) and GTP (guanosine triphosphate). These molecules are vital for energy transfer and signal transduction within cells.

Biological Activities of Purines

Purines exhibit a wide range of biological activities, which can be categorized as follows:

  • Energy Metabolism : Purines are essential for ATP synthesis, which provides energy for various cellular processes.
  • Nucleotide Synthesis : They serve as building blocks for DNA and RNA, playing a critical role in genetic information storage and transfer.
  • Cell Signaling : Purines act as signaling molecules; for instance, adenosine plays a role in regulating vascular tone and neurotransmission.

Therapeutic Applications

Recent studies have highlighted several therapeutic applications of purines and their derivatives:

  • Anticancer Agents : this compound analogs have been developed to target rapidly dividing cancer cells. For example, this compound antimetabolites are used in treating leukemias and lymphomas by inhibiting nucleotide synthesis necessary for DNA replication .
  • Antiviral Compounds : Certain this compound derivatives exhibit antiviral properties against pathogens such as HIV and herpes viruses. These compounds disrupt viral replication by interfering with nucleic acid synthesis .
  • Anti-inflammatory Agents : Research indicates that purines can modulate immune responses, making them potential candidates for treating autoimmune diseases .
  • Neuroprotective Effects : Purines have been studied for their neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activities of this compound Derivatives

Compound TypeActivity TypeTarget Disease/ConditionReference
This compound AntimetabolitesAnticancerLeukemia
Adenosine AnaloguesAntiviralHIV
This compound DerivativesAnti-inflammatoryRheumatoid Arthritis
This compound NucleotidesNeuroprotectiveAlzheimer's Disease

Purines exert their biological effects through various mechanisms:

  • Enzyme Inhibition : Many this compound derivatives inhibit key enzymes involved in nucleotide metabolism, such as xanthine oxidase and ribonucleotide reductase. This inhibition can lead to decreased proliferation of cancer cells .
  • Receptor Interaction : Purines interact with specific receptors (e.g., adenosine receptors), triggering downstream signaling pathways that affect cell proliferation, migration, and apoptosis .
  • Metabolic Reprogramming : Recent studies indicate that this compound depletion can stimulate cell migration through metabolic shifts, linking this compound metabolism to cancer metastasis .

Q & A

Q. How to ensure reproducibility in this compound-related in silico simulations?

  • Best Practices :
  • Share code repositories (GitHub) with version control.
  • Validate kinetic parameters against experimental datasets (e.g., BRENDA database) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Purine
Reactant of Route 2
Purine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.